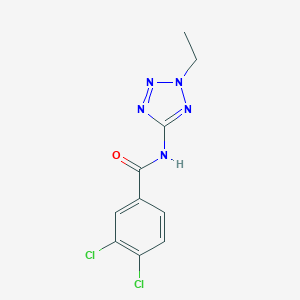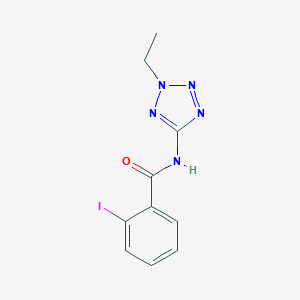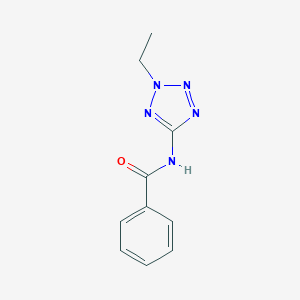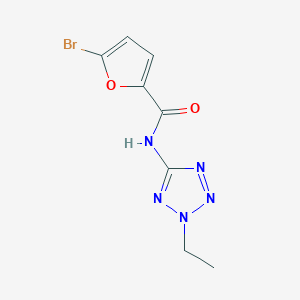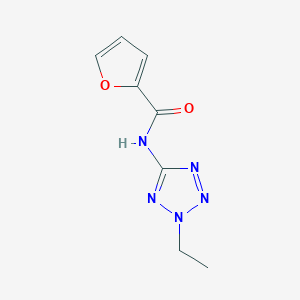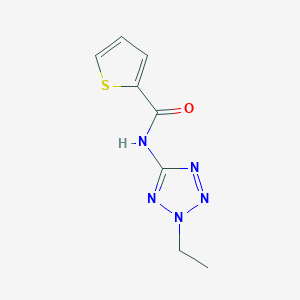
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and carbonic anhydrases (CAs). These enzymes play crucial roles in various biological processes such as gene expression, cell signaling, and metabolism. Inhibition of these enzymes by N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide may lead to the modulation of these processes, resulting in the observed biological activities.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of viruses. It has also been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity towards various enzymes. This makes it a valuable tool for studying the biological functions of these enzymes. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Another direction is to develop more potent and selective analogs of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential for use in combination therapies with other drugs.
合成法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C14H11BrN2O3 |
|---|---|
分子量 |
335.15 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
InChIキー |
ZSQCOOJZBFCFLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
